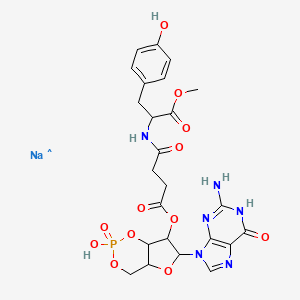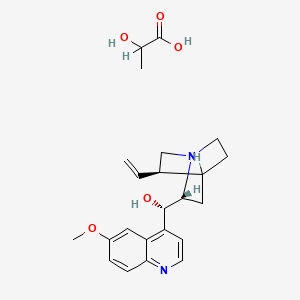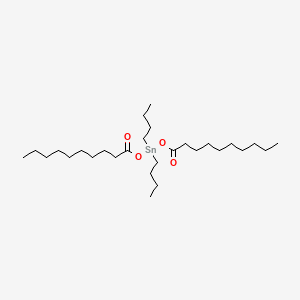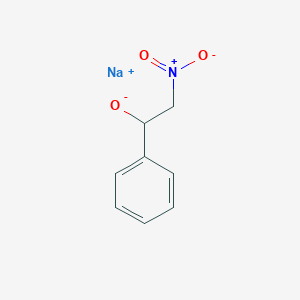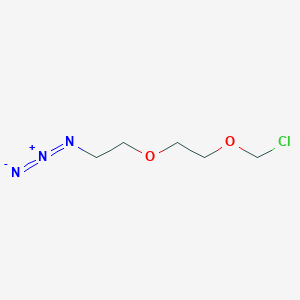
1-Azido-2-(2-(chloromethoxy)ethoxy)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azido-2-(2-(chloromethoxy)ethoxy)ethane is an organic compound with the molecular formula C5H10ClN3O2 It is characterized by the presence of an azido group (-N3) and a chloromethoxy group (-OCH2Cl) attached to an ethoxyethane backbone
Métodos De Preparación
The synthesis of 1-Azido-2-(2-(chloromethoxy)ethoxy)ethane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(chloromethoxy)ethanol and sodium azide.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.
Synthetic Route: The 2-(chloromethoxy)ethanol is reacted with sodium azide to introduce the azido group, resulting in the formation of this compound. The reaction can be represented as follows[ \text{ClCH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{NaN}_3 \rightarrow \text{N}_3\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCH}_2\text{Cl} ]
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
1-Azido-2-(2-(chloromethoxy)ethoxy)ethane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: The chloromethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under suitable conditions.
Aplicaciones Científicas De Investigación
1-Azido-2-(2-(chloromethoxy)ethoxy)ethane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Bioconjugation: The azido group allows for bioconjugation with biomolecules, making it useful in the development of diagnostic tools and targeted drug delivery systems.
Medicinal Chemistry: It is explored for its potential in medicinal chemistry, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-Azido-2-(2-(chloromethoxy)ethoxy)ethane is primarily based on the reactivity of its functional groups:
Azido Group: The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reaction is widely used in click chemistry for the synthesis of complex molecules.
Chloromethoxy Group:
Comparación Con Compuestos Similares
1-Azido-2-(2-(chloromethoxy)ethoxy)ethane can be compared with other similar compounds:
1-Azido-2-(2-ethoxyethoxy)ethane: This compound lacks the chloromethoxy group and has an ethoxy group instead. It is used in similar applications but may exhibit different reactivity due to the absence of the chlorine atom.
1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane: This compound has an additional ethoxy group, making it more hydrophilic. It is used in the synthesis of hydrophilic polymers and materials.
2-(2-(2-Azidoethoxy)ethoxy)ethanol: This compound contains an azido group and multiple ethoxy groups, making it suitable for applications in bioconjugation and materials science.
Propiedades
Fórmula molecular |
C5H10ClN3O2 |
|---|---|
Peso molecular |
179.60 g/mol |
Nombre IUPAC |
1-azido-2-[2-(chloromethoxy)ethoxy]ethane |
InChI |
InChI=1S/C5H10ClN3O2/c6-5-11-4-3-10-2-1-8-9-7/h1-5H2 |
Clave InChI |
YONNHTKGMRWOKH-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCl)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


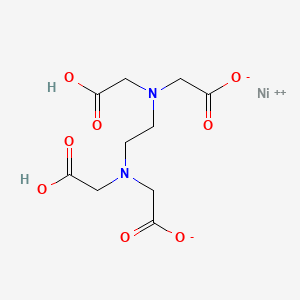
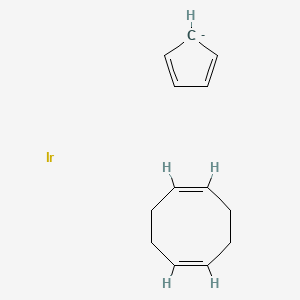
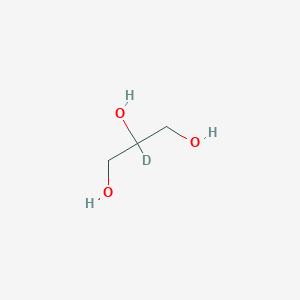
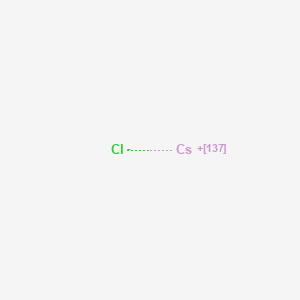
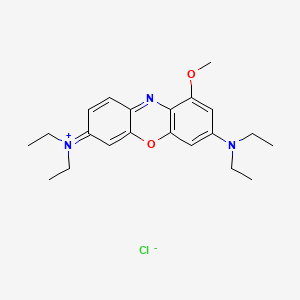

![Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate](/img/structure/B13741991.png)

